N-(2-methoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide
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Overview
Description
N-(2-methoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide is a complex heterocyclic compound that belongs to the thiazoloquinazoline family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thiazoloquinazoline core, makes it a subject of interest in medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
Compounds similar to “N-(2-methoxyphenyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide” often target specific enzymes or receptors in the body . The exact target of this compound is currently unknown.
Mode of Action
Once the compound binds to its target, it can inhibit or activate the function of the target, leading to changes in cellular processes . The exact mode of action for this compound is currently unknown.
Biochemical Pathways
The compound may affect various biochemical pathways depending on its target . The exact pathways affected by this compound are currently unknown.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound determine its bioavailability. These properties can be influenced by factors such as the compound’s chemical structure and the patient’s physiological condition . The exact ADME properties of this compound are currently unknown.
Result of Action
The result of the compound’s action can vary widely, from inhibiting the growth of harmful cells to reducing inflammation . The exact results of this compound’s action are currently unknown.
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound . The exact influence of environmental factors on this compound is currently unknown.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 2-aminobenzamide with a thioamide derivative under acidic conditions to form the thiazoloquinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature, and pressure conditions are critical factors in ensuring the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazoloquinazoline core can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(2-methoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
Thiazoloquinazoline Derivatives: Compounds with similar core structures but different substituents, such as N-(2-chlorophenyl)-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide.
Benzothiazole Derivatives: Compounds like 8-methoxy-12-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,12-tetrahydro-1H-benzo[4,5]thiazolo[2,3-b]quinazolin-1-one.
Uniqueness
The uniqueness of N-(2-methoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide lies in its specific substituents, which confer distinct biological activities and chemical reactivity. Its methoxyphenyl group enhances its antifungal and antioxidant properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c1-10-7-8-13-11(9-10)17(23)21-16-15(27-19(26)22(13)16)18(24)20-12-5-3-4-6-14(12)25-2/h3-9H,1-2H3,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHDSTNFZRLEHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NC4=CC=CC=C4OC)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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